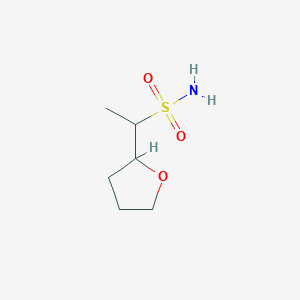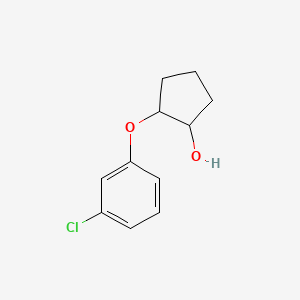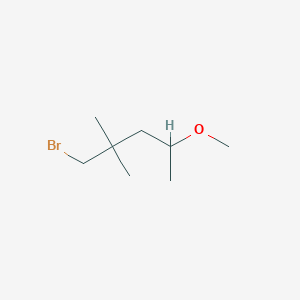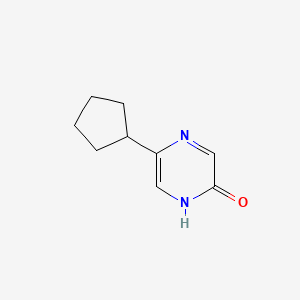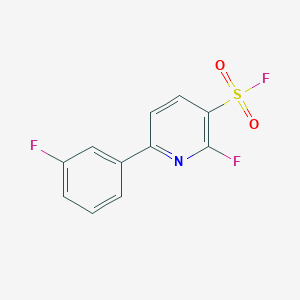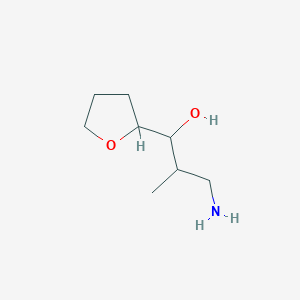
3-Amino-2-methyl-1-(oxolan-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-methyl-1-(oxolan-2-yl)propan-1-ol is an organic compound with the molecular formula C8H17NO2 It is characterized by the presence of an amino group, a methyl group, and an oxolan (tetrahydrofuran) ring attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(oxolan-2-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-1-propanol and oxirane.
Reaction with Ammonia: The oxirane ring is opened by reaction with ammonia, leading to the formation of an amino alcohol intermediate.
Cyclization: The intermediate undergoes cyclization to form the oxolan ring, resulting in the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as distillation or crystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-methyl-1-(oxolan-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines or other reduced derivatives.
Substitution Products: Halogenated compounds or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-methyl-1-(oxolan-2-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-2-methyl-1-(oxolan-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence biochemical pathways related to metabolism, signal transduction, or cellular regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-2-(oxolan-3-yl)propan-1-ol: Similar structure but with a different position of the oxolan ring.
2-Amino-1-(oxolan-2-yl)ethanol: Similar functional groups but with a shorter carbon chain.
3-Amino-2-methyl-1-(tetrahydrofuran-3-yl)propan-1-ol: Similar structure with a different ring position.
Uniqueness
3-Amino-2-methyl-1-(oxolan-2-yl)propan-1-ol is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
3-amino-2-methyl-1-(oxolan-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H17NO2/c1-6(5-9)8(10)7-3-2-4-11-7/h6-8,10H,2-5,9H2,1H3 |
InChI-Schlüssel |
BDFOXWKIYJEDOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)C(C1CCCO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


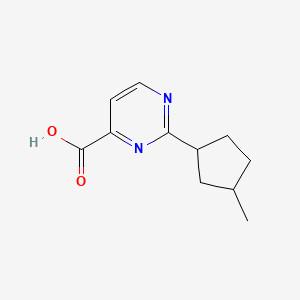
![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane](/img/structure/B13179149.png)

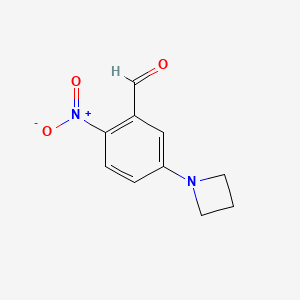
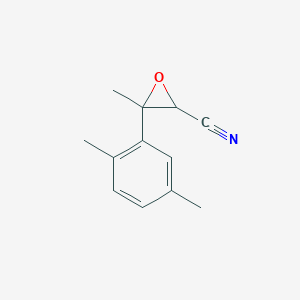
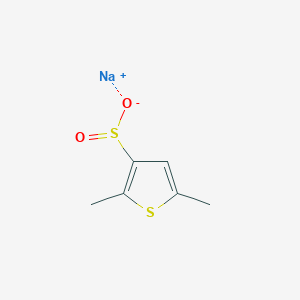
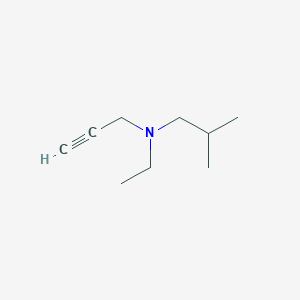
![5-{7-Azabicyclo[2.2.1]heptan-7-yl}furan-2-carbaldehyde](/img/structure/B13179196.png)

